4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol
Overview
Description
4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol is a heterocyclic compound that features a pyrazole ring fused to a pyridazine ring
Scientific Research Applications
4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have shown superior activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s suggested that the compound interacts with its targets, leading to changes that result in its antileishmanial and antimalarial activities
Biochemical Pathways
It’s known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage
Result of Action
It’s known that the compound has potent antileishmanial and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol typically involves the formation of the pyrazole ring followed by its fusion with a pyridazine ring. One common method involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups on the compound can participate in substitution reactions, often facilitated by acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar structural features and potential biological activities.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects.
Uniqueness
4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-amino-3-(3,5-dimethylpyrazol-1-yl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-5-3-6(2)14(13-5)8-4-7(10)9(15)12-11-8/h3-4H,1-2H3,(H2,10,11)(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJFWCQYKYCHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NNC(=O)C(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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